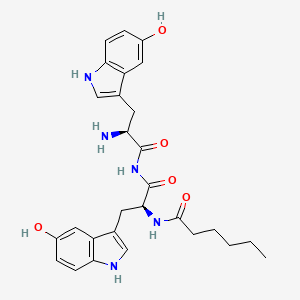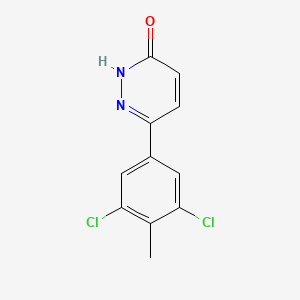
双氯灭辛
概述
描述
Diclomezine is a synthetic fungicide known for its curative and protective properties. It is primarily used to control various pathogens in crops such as rice, peanuts, turf, cereals, and oilseeds. The compound has a low aqueous solubility and is volatile. It is highly toxic to mammals and moderately toxic to honeybees but relatively non-toxic to most aquatic organisms and birds .
科学研究应用
Diclomezine has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for pesticide residue analysis.
Biology: Studies on its toxicity and environmental impact are common in ecological research.
Medicine: Research on its potential effects on human health and its mechanism of action is ongoing.
Industry: It is used in the development of new fungicides and agrochemicals.
作用机制
Target of Action
Diclomezine is a fungicide that works by inhibiting the formation of septum and mycelial growth . .
Mode of Action
As a fungicide, it is known to inhibit the growth of fungi, which it achieves by disrupting the formation of septum and mycelial growth .
Pharmacokinetics
It is known that diclomezine has a low aqueous solubility and is volatile .
Result of Action
The primary result of Diclomezine’s action is the inhibition of fungal growth. It is used as a curative and protective fungicide, particularly for the treatment of various pathogens in crops such as rice .
Action Environment
Diclomezine is highly toxic to mammals and moderately toxic to honeybees, but is relatively non-toxic to most aquatic organisms and birds . The efficacy and stability of Diclomezine can be influenced by various environmental factors, including temperature, humidity, and the presence of other organisms.
生化分析
Biochemical Properties
Diclomezine plays a significant role in biochemical reactions by inhibiting the formation of septum and mycelial growth in fungi. It interacts with various enzymes and proteins involved in fungal cell wall synthesis. Specifically, Diclomezine targets enzymes responsible for chitin and glucan synthesis, disrupting the structural integrity of the fungal cell wall. This interaction leads to the inhibition of fungal growth and proliferation .
Cellular Effects
Diclomezine exerts its effects on various types of cells, particularly fungal cells. It influences cell function by disrupting cell signaling pathways and gene expression related to cell wall synthesis. The compound interferes with the synthesis of essential components of the fungal cell wall, leading to cell lysis and death. Additionally, Diclomezine affects cellular metabolism by inhibiting key metabolic pathways involved in energy production and nutrient assimilation .
Molecular Mechanism
At the molecular level, Diclomezine exerts its effects through binding interactions with specific biomolecules. It binds to enzymes involved in chitin and glucan synthesis, inhibiting their activity and preventing the formation of a functional cell wall. This enzyme inhibition leads to the accumulation of incomplete cell wall components, triggering a stress response in the fungal cell. The compound also affects gene expression by downregulating genes involved in cell wall synthesis and upregulating stress response genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Diclomezine change over time. The compound exhibits stability under controlled conditions, maintaining its fungicidal activity for extended periods. It undergoes degradation when exposed to environmental factors such as light and temperature. Long-term studies have shown that Diclomezine can have persistent effects on cellular function, leading to prolonged inhibition of fungal growth even after the compound has degraded .
Dosage Effects in Animal Models
The effects of Diclomezine vary with different dosages in animal models. At low doses, the compound effectively inhibits fungal growth without causing significant adverse effects. At high doses, Diclomezine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve optimal fungicidal activity without causing toxicity .
Metabolic Pathways
Diclomezine is involved in several metabolic pathways, primarily related to its degradation and detoxification. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites are further processed through phase II metabolic reactions, including glucuronidation and sulfation, facilitating their excretion from the body. Diclomezine also affects metabolic flux by inhibiting key enzymes involved in fungal metabolism, leading to reduced energy production and nutrient assimilation .
Transport and Distribution
Within cells and tissues, Diclomezine is transported and distributed through carrier-mediated pathways. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution. The compound accumulates in fungal cells, where it exerts its fungicidal effects. In mammalian cells, Diclomezine is distributed to various tissues, including the liver and kidneys, where it undergoes metabolism and excretion .
Subcellular Localization
Diclomezine exhibits specific subcellular localization, primarily targeting the fungal cell wall and membrane. The compound is directed to these compartments through targeting signals and post-translational modifications. In fungal cells, Diclomezine accumulates at the site of cell wall synthesis, where it inhibits the activity of key enzymes. This subcellular localization is crucial for its fungicidal activity, as it ensures that the compound reaches its target sites within the cell .
准备方法
Synthetic Routes and Reaction Conditions: Diclomezine can be synthesized through a multi-step process. One common method involves the reaction of 6-(3,5-dichloro-4-methylphenyl)-4,5-dihydro-3(2H)pyridazinone with bromine in acetic acid. The mixture is heated under reflux, and the resulting product is purified through filtration and neutralization with aqueous ammonia .
Industrial Production Methods: Industrial production of diclomezine typically follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is common in industrial settings to achieve the desired quality .
化学反应分析
Types of Reactions: Diclomezine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its functional groups, leading to new compounds.
Substitution: Substitution reactions, particularly halogenation, can introduce new substituents into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions typically involve reagents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can result in halogenated compounds .
相似化合物的比较
Iprodione: Another fungicide with a similar mode of action but different chemical structure.
Chlorothalonil: A broad-spectrum fungicide with different target sites and pathways.
Mancozeb: A fungicide with a multi-site mode of action, making it effective against a wide range of pathogens.
Uniqueness: Diclomezine is unique due to its specific inhibition of septum formation and mycelial growth, which makes it particularly effective against certain fungal pathogens. Its low aqueous solubility and volatility also contribute to its distinct properties compared to other fungicides .
属性
IUPAC Name |
3-(3,5-dichloro-4-methylphenyl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c1-6-8(12)4-7(5-9(6)13)10-2-3-11(16)15-14-10/h2-5H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQMKVBQKFHLCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)C2=NNC(=O)C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058146 | |
| Record name | Diclomezine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62865-36-5 | |
| Record name | Diclomezine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62865-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diclomezine [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062865365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diclomezine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DICLOMEZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UNB23N8AVX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
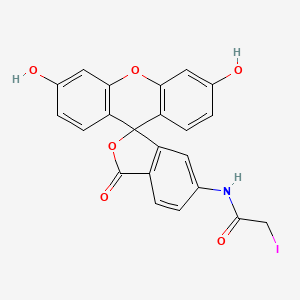

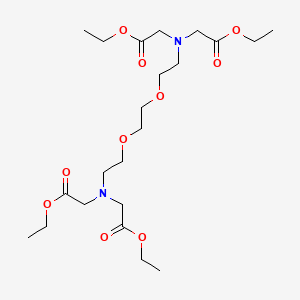


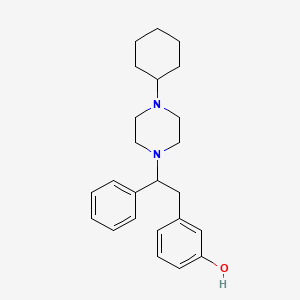
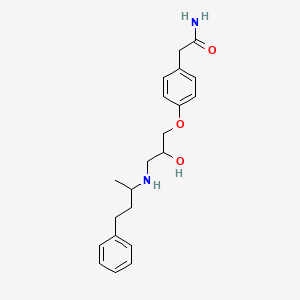


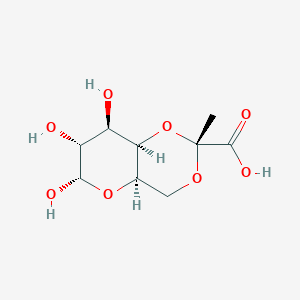
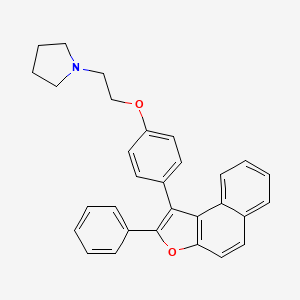
![7H-furo[3,2-g][1]benzopyran-7-one, 4-[3-(diethylamino)propoxy]-](/img/structure/B1216990.png)
![(2S,3S,5R,6R)-3-[2-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]ethylsulfanyl]-6-(2-hydroxypropan-2-yl)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1216991.png)
